molecular formula C12H8BrF2NO B8390675 6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran

6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran

Cat. No. B8390675
M. Wt: 300.10 g/mol
InChI Key: AEOGVBYLSIPFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran is a useful research compound. Its molecular formula is C12H8BrF2NO and its molecular weight is 300.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran

Molecular Formula

C12H8BrF2NO

Molecular Weight

300.10 g/mol

IUPAC Name

6-bromo-2,2-bis(fluoromethyl)chromene-4-carbonitrile

InChI

InChI=1S/C12H8BrF2NO/c13-9-1-2-11-10(3-9)8(5-16)4-12(6-14,7-15)17-11/h1-4H,6-7H2

InChI Key

AEOGVBYLSIPFCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(O2)(CF)CF)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of concentrated sulfuric acid was heated at 40° C. and 760 mg of sodium nitrite acid was added therein. Then, the reaction solution was cooled to room temperature and 20 ml of an acetic acid solution of 2.0 g of 6-amino-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran was added therein. The reaction solution was dropped into 12 ml of an aqueous hydrobromic acid solution of cuprous bromide prepared in advance from 4.2 g of copper (II) sulfate pentahydrate, 2.6 g of sodium bromide and 1.1 g of sodium sulfite under ice-cooling. The resultant mixture was heated to room temperature and stirred for 1 hour. Water was added therein and the mixture was extracted with methylene chloride. An organic layer was washed with an aqueous 2N hydrochloric acid solution and an aqueous 1N sodium hydroxide solution and dried. The solvent was distilled. The obtained residue was purified according to silica gel column chromatography (developing solution, AcOH:hexane=1:5) and recrystallized by a mixed solvent of ethyl acetate and hexane to obtain 690 mg of 6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran with a melting point of 105°-107° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
760 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Seven
Quantity
1.1 g
Type
reactant
Reaction Step Seven
Quantity
4.2 g
Type
catalyst
Reaction Step Seven

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